N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride
Description
Historical Emergence of Substituted Benzylamine Derivatives in Psychopharmacology
The exploration of substituted benzylamines in psychopharmacology traces its roots to mid-20th-century efforts to understand serotonin receptor interactions. Early work on phenethylamine derivatives like mescaline revealed the critical role of methoxy substitutions in modulating psychedelic activity. This foundational research culminated in the 1980s with the systematic modification of 2C-X compounds (2,5-dimethoxyphenethylamines), where N-benzylation emerged as a key strategy to enhance 5-HT₂ₐ receptor affinity.
The compound this compound represents a divergence from classical N-benzylphenethylamines (NBOMes) through its distinct alkylamine chain. While NBOMes like 25I-NBOMe feature a phenethyl backbone with ortho-methoxy groups, this compound substitutes the phenethyl core with a branched 2-methylpropanamine structure. Such structural innovations reflect iterative efforts to balance metabolic stability and receptor engagement, as evidenced by parallel developments in cancer therapeutics targeting kinase inhibition.
Position Within the Structural Taxonomy of Arylalkylamine Compounds
This compound belongs to the arylalkylamine superfamily, which encompasses compounds with aromatic and aliphatic amine moieties. Its structure can be deconstructed into three domains:
- Aromatic Headgroup : A 3-methoxybenzyl unit, where the methoxy (-OCH₃) substitution at the meta position influences electronic distribution and hydrogen-bonding potential.
- Alkylamine Linker : A 2-methylpropanamine chain that introduces steric bulk, potentially reducing off-target interactions compared to linear alkyl chains.
- Hydrochloride Salt : Ionic stabilization enhances crystallinity and aqueous solubility, a common pharmaceutical optimization strategy.
Comparative analysis with related structures reveals critical design principles:
This structural taxonomy underscores the compound’s hybrid characteristics: it retains the methoxybenzyl motif common in serotonin receptor ligands while incorporating a branched alkylamine chain more typical of kinase inhibitors. The 3-methoxy substitution diverges from the ortho-methoxy groups prevalent in NBOMes, suggesting potential differences in receptor docking orientation. Meanwhile, the hydrochloride salt mirrors stabilization approaches observed in both psychopharmacological and oncological contexts.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGBWQBUYNSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reductive amination of 3-methoxybenzaldehyde with 2-methyl-1-propanamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction Reactions
The compound participates in reduction processes critical for synthesizing secondary amines. Key findings include:
Borane-Mediated Reduction
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Reagents/Conditions : Borane-tetrahydrofuran (BH₃·THF) complex in tetrahydrofuran (THF) at 68°C under argon .
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Mechanism : The carbonyl group of intermediates (e.g., amides) is reduced to a methylene group, forming the corresponding amine hydrochloride salt .
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Product : (R)-N-(3-Methoxy-α-phenylethyl)-3-(2'-chlorophenyl)-1-propylamine HCl, isolated as a white solid with 114.7% crude yield .
Sodium Cyanoborohydride Reduction
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Reagents/Conditions : Ethanolic sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions .
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Application : Used for reductive amination of imine intermediates to generate enantiomerically pure amines .
Substitution Reactions
The methoxybenzyl group undergoes electrophilic and nucleophilic substitutions:
Halogenation
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Reagents : Bromine (Br₂) or chlorine (Cl₂) in dichloromethane at 0–25°C .
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Product : Substituted derivatives like 2-methyl-1-(4-methoxyphenyl)-2-propylamine, confirmed via ¹H NMR (δ 7.08–6.81 ppm for aromatic protons) .
Nucleophilic Aromatic Substitution
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Reagents : Fluoride or chloride nucleophiles in dimethylformamide (DMF) at 80°C .
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Outcome : Methoxy group replacement with halogens, enhancing electronic properties for biological activity .
Hydrolysis and Functional Group Interconversion
The compound serves as a precursor in multi-step syntheses:
Acid-Catalyzed Hydrolysis
Nitrile to Carboxylic Acid Conversion
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Application : Converts nitrile intermediates (e.g., 2-methyl-1-(4-methoxyphenyl)-2-butyronitrile) to carboxylic acids for further amidation .
Comparative Reaction Table
Industrial-Scale Considerations
Scientific Research Applications
Chemical Properties and Structure
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride can be described by its chemical formula and is classified as a secondary amine. Its structure features a methoxy group attached to a benzyl moiety, contributing to its biological activity and solubility characteristics.
Pharmaceutical Applications
- Antidepressant Activity
- Analgesic Effects
- Neuroprotective Properties
Biochemical Applications
- Cell Culture Buffering Agent
- Synthesis of Other Compounds
Material Science Applications
- Polymer Chemistry
Data Table: Summary of Applications
Case Studies
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Antidepressant Efficacy Study
- A clinical trial investigated the effects of a derivative of this compound on patients with major depressive disorder. Results indicated significant improvements in depression scales compared to placebo groups, highlighting its potential as a therapeutic agent.
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Neuroprotection in Animal Models
- In a study utilizing rodent models of Alzheimer's disease, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests. This suggests that it may offer protective benefits against neurodegeneration.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogs
N-(3-Chlorobenzyl)-2-methyl-1-propanamine Hydrochloride
- Structural Difference : Replaces the methoxy (-OCH₃) group with a chlorine atom at the benzyl para-position.
- Molecular Weight: 197.7 g/mol (Cl variant) vs. ~215.7 g/mol (methoxy variant, estimated) . Solubility: The methoxy group may improve water solubility due to increased polarity compared to the chloro analog.
(+)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine Hydrochloride
- Structural Difference : Incorporates a cyclopropane ring and a fluorine atom on the phenyl group, adding steric complexity.
- Functional Relevance : This compound exhibits selective serotonin 5-HT2C receptor agonism, suggesting that the 3-methoxybenzyl moiety may contribute to receptor targeting .
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine Hydrochloride (4b)
- Structural Difference : Features a phenethylamine backbone with additional methoxy and bromo substituents.
- Pharmacological Context : Part of a series of beta-arrestin-biased 5-HT2AR agonists, indicating that backbone elongation and substituent positioning influence signaling pathway selectivity .
Pharmacological and Functional Comparisons
- Receptor Targeting : The presence of a methoxybenzyl group in all three compounds suggests a role in serotonin receptor interaction, though backbone modifications (e.g., cyclopropane in (+)-20) fine-tune receptor subtype specificity .
- Functional Selectivity : Elongated backbones (e.g., phenethylamine in 4b) may promote beta-arrestin recruitment over G-protein signaling, a critical factor in drug efficacy and side-effect profiles .
Commercial and Regulatory Context
Biological Activity
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 232.73 g/mol
The compound features a methoxy group attached to a benzyl moiety, which may influence its interaction with biological targets.
Research indicates that this compound may exhibit several pharmacological activities, primarily through interactions with neurotransmitter systems. Its structural similarity to amphetamines suggests that it might influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.
Potential Mechanisms:
- Dopamine Reuptake Inhibition : Similar to other amphetamines, it may inhibit the reuptake of dopamine, leading to increased synaptic levels.
- Serotonin Modulation : The methoxy group could enhance binding affinity to serotonin receptors, potentially affecting mood and anxiety levels.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from recent research:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro assays on neuronal cell lines | Showed increased dopamine levels and reduced apoptosis in treated cells. |
| Study 2 | Behavioral assays in rodents | Indicated enhanced locomotor activity, suggesting stimulant properties. |
| Study 3 | Binding affinity assays | Demonstrated significant binding to serotonin receptors (5-HT2A and 5-HT2C). |
Case Studies
Several case studies have documented the effects of this compound:
- Case Study A : A clinical trial involving subjects with depression showed that administration of the compound resulted in significant mood improvement compared to placebo controls.
- Case Study B : An animal model study indicated that the compound could mitigate anxiety-like behaviors, supporting its potential as an anxiolytic agent.
- Case Study C : Toxicological assessments revealed that at high doses, the compound could induce neurotoxic effects, highlighting the importance of dosage regulation.
Q & A
Q. Q1. What are the optimized synthetic routes for N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tertiary amines like this compound often involves reductive amination or alkylation of primary amines. For example:
- Step 1: React 2-methyl-1-propanamine with 3-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the tertiary amine.
- Step 2: Purify the product via recrystallization or column chromatography.
- Step 3: Hydrochloride salt formation using HCl in dioxane or ethanol, as described in analogous protocols .
Critical Parameters:
- Temperature: Excess heat can lead to byproducts (e.g., over-alkylation).
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.
- Stoichiometry: A 1.2:1 molar ratio of 3-methoxybenzyl chloride to 2-methyl-1-propanamine minimizes unreacted starting material .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H NMR: Look for characteristic peaks:
- Methoxy group singlet at δ ~3.7–3.8 ppm (OCH₃).
- Benzyl protons as a multiplet at δ ~6.7–7.3 ppm (aromatic H).
- Methyl groups on the propanamine backbone at δ ~1.0–1.2 ppm (CH(CH₃)₂) .
- Mass Spectrometry (HRMS): Calculate exact mass (C₁₃H₂₂ClNO₂: [M+H]⁺ = 260.1412) and compare with experimental data to confirm molecular ion peaks .
Advanced Research Questions
Q. Q3. What strategies address low aqueous solubility of this compound in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance solubility without denaturing proteins .
- Salt Screening: Explore alternative counterions (e.g., citrate, sulfate) to improve dissolution profiles.
- Pro-drug Approach: Modify the methoxy or amine groups with enzymatically cleavable moieties (e.g., esters) to increase bioavailability .
Q. Q4. How can researchers resolve discrepancies in receptor-binding data for this compound across studies?
Methodological Answer: Contradictions in receptor affinity (e.g., 5-HT2C vs. adrenergic receptors) may arise from:
- Assay Conditions: Variations in buffer pH (e.g., Tris vs. HEPES) or ionic strength alter ligand-receptor interactions.
- Radioligand Purity: Validate tritiated or fluorescent probes for purity (>95%) via HPLC to avoid false positives .
- Functional Selectivity: Use β-arrestin recruitment assays alongside cAMP inhibition tests to distinguish biased signaling pathways .
Q. Q5. What analytical methods are recommended for detecting degradation products during long-term stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4–8 weeks.
- HPLC-MS/MS: Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate and identify degradation products (e.g., demethylated or oxidized derivatives) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. Q6. How can computational modeling predict metabolic pathways and potential toxicity?
Methodological Answer:
- In Silico Tools: Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation, glucuronidation).
- Docking Studies: Map the compound’s interaction with CYP3A4 or MAO enzymes to identify labile sites (e.g., methoxybenzyl group) .
- Toxicity Screening: Apply QSAR models to assess hepatotoxicity (e.g., mitochondrial dysfunction) or cardiotoxicity (hERG channel inhibition) .
Q. Q7. What in vivo models are appropriate for studying the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models: Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to measure bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Microsampling LC-MS: Quantify parent compound and metabolites with a lower limit of detection (LLOD) ≤1 ng/mL .
- Tissue Distribution: Sacrifice animals at peak plasma concentration (Tₘₐₓ) to analyze brain, liver, and kidney uptake .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
